molecular formula C25H26N2O4S B11624365 N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11624365
M. Wt: 450.6 g/mol
InChI Key: XDACQIVBAPKQHY-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including benzyl, methoxyphenoxy, and acetamido, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction, where an acyl chloride reacts with an amine group on the benzothiophene core.

    Attachment of the Methoxyphenoxy Group: This step involves a nucleophilic substitution reaction where a methoxyphenol derivative reacts with an appropriate leaving group on the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, particularly at the sulfur atom in the benzothiophene ring or the methoxy group.

    Reduction: Reduction reactions can target the carbonyl groups or the benzothiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    Antioxidant Activity: The presence of methoxy and benzothiophene groups may confer antioxidant properties, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[2-(2-methoxyphenoxy)ethyl]benzylamine: Similar structure but lacks the acetamido and carboxamide groups.

    N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]benzothiophene: Similar but without the tetrahydro modification.

Uniqueness

N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The tetrahydro modification of the benzothiophene ring also differentiates it from other similar compounds, potentially enhancing its stability and bioavailability.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-benzyl-2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-30-19-12-6-7-13-20(19)31-16-22(28)27-25-23(18-11-5-8-14-21(18)32-25)24(29)26-15-17-9-3-2-4-10-17/h2-4,6-7,9-10,12-13H,5,8,11,14-16H2,1H3,(H,26,29)(H,27,28)

InChI Key

XDACQIVBAPKQHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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